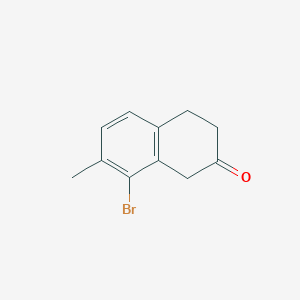
8-Bromo-7-methyl-3,4-dihydronaphthalen-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-7-methyl-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of brominated naphthalenes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-methyl-3,4-dihydronaphthalen-2(1H)-one typically involves the bromination of a precursor naphthalene derivative. A common method might include:
Bromination: Using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent.
Methylation: Introduction of the methyl group using methyl iodide (CH3I) or a similar reagent.
Cyclization: Formation of the dihydronaphthalene ring through a cyclization reaction, often under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions might convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium azide (NaN3), thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 7-methyl-3,4-dihydronaphthalen-2-one.
Reduction: Formation of 7-methyl-3,4-dihydronaphthalen-2-ol.
Substitution: Formation of 8-azido-7-methyl-3,4-dihydronaphthalen-2(1H)-one.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of brominated compounds’ effects on biological systems.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-Bromo-7-methyl-3,4-dihydronaphthalen-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating biological pathways. The bromine atom could play a crucial role in its reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
8-Bromo-3,4-dihydronaphthalen-2(1H)-one: Lacks the methyl group, which might affect its reactivity and applications.
7-Methyl-3,4-dihydronaphthalen-2(1H)-one: Lacks the bromine atom, which could influence its chemical behavior and biological activity.
8-Chloro-7-methyl-3,4-dihydronaphthalen-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, potentially altering its properties.
Propiedades
Fórmula molecular |
C11H11BrO |
|---|---|
Peso molecular |
239.11 g/mol |
Nombre IUPAC |
8-bromo-7-methyl-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C11H11BrO/c1-7-2-3-8-4-5-9(13)6-10(8)11(7)12/h2-3H,4-6H2,1H3 |
Clave InChI |
MKJVWSBZAWQPQL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(CCC(=O)C2)C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


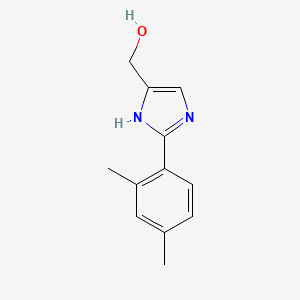


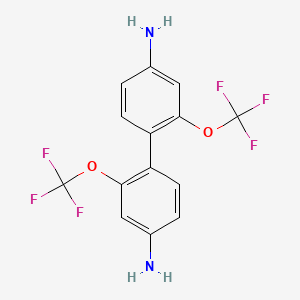
![5,6-Dimethyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13675526.png)
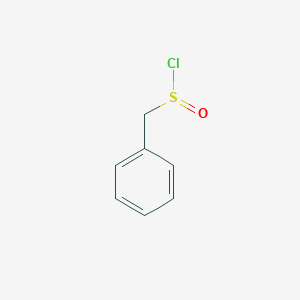
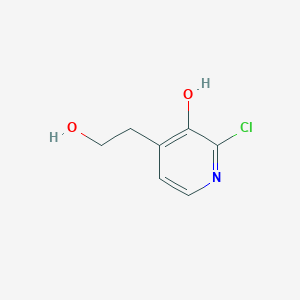
![2,5,6,7-Tetrahydropyrano[3,2-c]pyrazol-3-amine](/img/structure/B13675560.png)
![tert-Butyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13675567.png)
![3-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13675568.png)
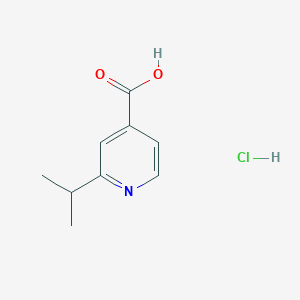
![6-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13675574.png)
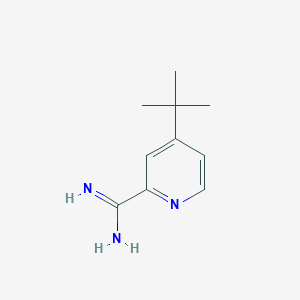
![2-Chloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B13675593.png)
